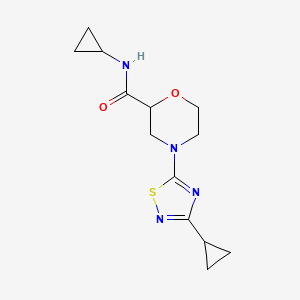![molecular formula C19H21N5O B12269543 2-Methyl-3-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12269543.png)
2-Methyl-3-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a piperidine ring and a pyrimidine moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinoxaline core or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Methyl-3-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins involved in cell proliferation, thereby exerting its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and piperidine-containing molecules, such as:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Imidazole-containing compounds
- Benzimidazole derivatives
Uniqueness
What sets 2-Methyl-3-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline apart is its unique combination of a quinoxaline core with a piperidine ring and a pyrimidine moiety. This structural arrangement may confer distinct pharmacological properties and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C19H21N5O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-methyl-3-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline |
InChI |
InChI=1S/C19H21N5O/c1-14-18(23-17-6-3-2-5-16(17)22-14)24-11-7-15(8-12-24)13-25-19-20-9-4-10-21-19/h2-6,9-10,15H,7-8,11-13H2,1H3 |
InChI Key |
XITBAXAXFOYRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)COC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269461.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12269467.png)
![7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12269471.png)

![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12269482.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12269488.png)
![6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12269498.png)
![N,N-dimethyl-2-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269500.png)

![4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269514.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine](/img/structure/B12269515.png)
![3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B12269521.png)
![5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12269524.png)
![7-Methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12269526.png)
